Dieckol

描述

准备方法

二萜醇可以使用多种方法从褐藻中提取。 一种常见的方法包括使用超临界二氧化碳流体提取,然后进行超声波提取 . 然后使用大孔树脂和制备型液相色谱法对提取物进行超滤、浓缩和纯化 . 这种方法确保了高纯度,并避免了由于高温造成的化学和结构变化 .

化学反应分析

二萜醇经历了各种化学反应,包括氧化、还原和取代。 据证实,它可以抑制α-葡萄糖苷酶和α-淀粉酶,这两种酶参与碳水化合物代谢 . 二萜醇还通过清除活性氧物种和抑制其生成来表现出抗氧化特性 . 此外,它可以与金属离子形成络合物,从而增强其稳定性和生物利用度 .

科学研究应用

Biological Activities of Dieckol

This compound exhibits a range of bioactivities that make it a candidate for various applications:

- Anti-inflammatory : this compound has been shown to inhibit inflammatory responses, making it useful in treating inflammatory diseases.

- Anti-tumorigenic : Research indicates this compound's potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

- Anti-hyperlipidemic : Studies demonstrate this compound's ability to regulate lipid metabolism, particularly in preventing obesity and related metabolic disorders.

- Radioprotective : this compound has protective effects against radiation-induced damage, suggesting potential applications in radiotherapy.

Pharmaceutical Applications

This compound's pharmacological properties have led to its investigation in several clinical settings:

- Diabetes Management : A double-blind, randomized controlled trial showed that supplementation with this compound-rich extracts significantly reduced postprandial glucose levels and insulin resistance in pre-diabetic individuals .

- Sleep Enhancement : Research indicates that this compound enhances non-rapid eye movement sleep in mice through GABAergic mechanisms, suggesting its potential as a natural sleep aid .

Nutraceutical Applications

This compound is recognized for its health benefits when included in dietary supplements:

- Weight Management : In animal studies, this compound supplementation resulted in significant reductions in body weight and fat accumulation, highlighting its role in weight management strategies .

- Cholesterol Regulation : this compound has been shown to lower LDL cholesterol levels, supporting cardiovascular health .

Cosmetic Applications

The antioxidant and anti-inflammatory properties of this compound make it suitable for cosmetic formulations:

- Skin Protection : this compound protects against UVB-induced skin damage, making it a valuable ingredient in sunscreens and anti-aging products .

- Wound Healing : Its anti-inflammatory effects may also aid in wound healing processes.

Food Industry Applications

This compound's antioxidant properties are beneficial for food preservation and enhancement:

- Natural Preservative : Due to its ability to inhibit lipid peroxidation, this compound can be used as a natural preservative in food products.

- Functional Food Ingredient : Its health-promoting properties allow for incorporation into functional foods aimed at improving consumer health.

Table 1: Summary of this compound's Bioactivities

| Activity | Study Reference | Findings |

|---|---|---|

| Anti-inflammatory | Lee et al., 2010 | Inhibition of pro-inflammatory cytokines |

| Anti-tumorigenic | Jang et al., 2015 | Induction of apoptosis in cancer cells |

| Anti-hyperlipidemic | Yoon et al., 2008 | Reduction of body weight and fat mass in mice |

| Radioprotective | Abraham et al., 2021 | Protection against radiation-induced cellular damage |

Table 2: Clinical Applications of this compound

| Application | Study Reference | Results |

|---|---|---|

| Diabetes Management | PubMed Study on AG-dieckol | Significant reduction in postprandial glucose levels |

| Sleep Enhancement | Frontiers in Pharmacology | Increased duration of non-rapid eye movement sleep |

作用机制

二萜醇通过各种分子靶点和途径发挥作用。 它激活GABA A -苯二氮卓受体,增强非快速眼动睡眠 . 二萜醇还抑制PI3K、AKT、mTOR和FAK信号通路,诱导癌细胞凋亡 . 此外,它调节核因子κB、激活蛋白1和丝裂原活化蛋白激酶信号通路,以保护免受UVB诱导的皮肤损伤 .

相似化合物的比较

二萜醇是存在于褐藻中的几种多酚鞣质之一。 其他类似的化合物包括双萜醇、埃克醇、三氟乙醇A和三氟醇 . 二萜醇因其高稳定性、生物利用度和多种生物活性而独一无二 . 与其他多酚鞣质相比,它已显示出更强的抗炎和抗氧化特性 .

生物活性

Dieckol is a naturally occurring phlorotannin derived from the brown algae Ecklonia cava, and it has gained attention for its diverse biological activities. This article explores the various therapeutic potentials of this compound, supported by case studies, research findings, and data tables.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antioxidant

- Anti-cancer

- Anti-inflammatory

- Anti-diabetic

- Neuroprotective

- Anti-aging

These properties make this compound a promising candidate for various therapeutic applications. Below is a summary of its key activities:

| Biological Activity | Description | Mechanism/Effect |

|---|---|---|

| Antioxidant | Protects cells from oxidative stress | Scavenges free radicals |

| Anti-cancer | Inhibits cancer cell growth | Induces apoptosis via mitochondrial pathways |

| Anti-inflammatory | Reduces inflammation | Inhibits pro-inflammatory cytokines |

| Anti-diabetic | Lowers blood sugar levels | Inhibits advanced glycation end products (AGEs) |

| Neuroprotective | Protects neurons from damage | Modulates neuroinflammatory responses |

| Anti-aging | Slows down cellular aging processes | Enhances cellular repair mechanisms |

1. Anti-Cancer Effects

A significant body of research has focused on this compound's anti-cancer properties, particularly its effects on breast cancer cells. A study evaluated the impact of this compound on two human breast cancer cell lines, MCF-7 and SK-BR-3. The results indicated that this compound treatment led to:

- Cell Viability Reduction : this compound decreased cell viability in a dose-dependent manner. At 400 μg/mL, cell death reached approximately 63% in SK-BR-3 cells.

- Apoptosis Induction : The Bax/Bcl-2 ratio increased significantly in treated cells, indicating that this compound activates the intrinsic apoptotic pathway .

The following table summarizes the effects observed:

| Concentration (μg/mL) | MCF-7 Cell Death (%) | SK-BR-3 Cell Death (%) |

|---|---|---|

| 200 | 15.40 | 40.89 |

| 400 | 57.55 | 63.29 |

This compound also induced cell cycle arrest at the G2/M phase in both cell lines, further supporting its potential as an anti-cancer agent .

2. Neuroprotective Effects

Research has shown that this compound possesses neuroprotective properties by modulating neuroinflammatory responses. It has been demonstrated to inhibit pro-inflammatory cytokines, which are often elevated in neurodegenerative diseases .

3. Anti-Diabetic Properties

This compound has been identified as a natural inhibitor of advanced glycation end products (AGEs), which are implicated in diabetic complications. A study highlighted its potential to prevent diabetic nephropathy by inhibiting receptor for advanced glycation end products (RAGE) signaling pathways .

Case Studies

Several case studies have illustrated this compound's therapeutic potential:

- Breast Cancer Treatment : In vitro studies showed that this compound effectively suppressed the growth of breast cancer cells and induced apoptosis through mitochondrial pathways.

- Diabetes Management : Clinical evaluations indicated that this compound supplementation could significantly lower blood glucose levels and reduce complications associated with diabetes.

属性

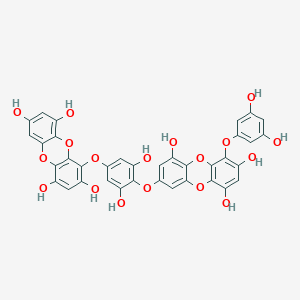

IUPAC Name |

4-[4-[6-(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-2-yl]oxy-3,5-dihydroxyphenoxy]dibenzo-p-dioxin-1,3,6,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22O18/c37-12-1-13(38)3-15(2-12)49-31-22(44)10-25(47)34-35(31)54-30-21(43)8-17(9-27(30)52-34)48-28-19(41)6-16(7-20(28)42)50-32-23(45)11-24(46)33-36(32)53-29-18(40)4-14(39)5-26(29)51-33/h1-11,37-47H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZQFGYIIYNNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)OC6=C(C=C(C7=C6OC8=C(C=C(C=C8O7)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388366 | |

| Record name | Dieckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88095-77-6 | |

| Record name | Dieckol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88095-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dieckol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088095776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dieckol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIECKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU0ESU4399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。